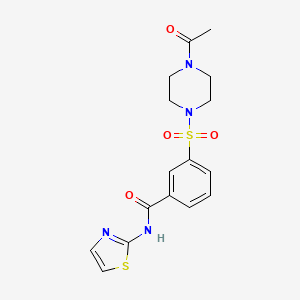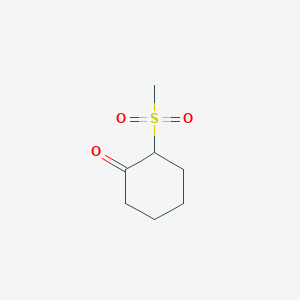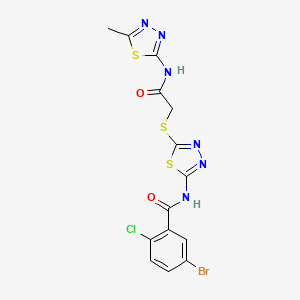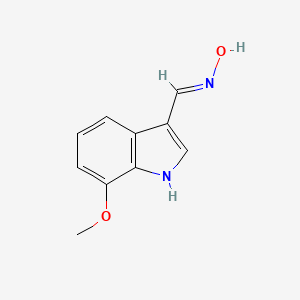![molecular formula C18H17ClN2O2 B2364468 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide CAS No. 1798659-65-0](/img/structure/B2364468.png)
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly known as CMA or ADB-CHMINACA. This compound has gained attention in the scientific community due to its potential therapeutic applications and its biochemical and physiological effects.
Scientific Research Applications
1. Synthesis and Chemical Properties
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is a compound whose research focuses on its synthesis and chemical properties. For instance, a study reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is noted for its mild and efficient production of diverse products, and the study also explored the mechanism of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).
2. Therapeutic Potential
Research in medicinal chemistry has highlighted the therapeutic potential of indole analogs, including derivatives of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide. These compounds show promise in anti-oxidant, anti-HIV, and anti-cancer activities. Their structures and interactions have been explored through spectroscopic techniques and X-ray crystallographic analysis (Al-Ostoot et al., 2019); (Al-Ostoot et al., 2020).
3. Pharmacological Applications
The compound has been a subject of pharmacological evaluations. For instance, studies have explored its potential as a lipid-lowering agent in animal models. These studies aim to understand how modifications in the compound's structure could influence its therapeutic efficacy (Shahwan et al., 2010); (Al-qirim et al., 2009).
Mechanism of Action
Target of Action
The compound N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets . They can interact with their targets in different ways, leading to various biological changes.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to exhibit a wide range of biological activities . .
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17(13-7-3-4-8-14(13)19)11-20-18(22)16-10-12-6-2-5-9-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPOTDXBWYGDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)



![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)



